![molecular formula C15H14ClN5 B6443243 N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine CAS No. 2640865-83-2](/img/structure/B6443243.png)
N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine
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Overview
Description
The compound “N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine” is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The presence of a cyclopropyl group and a 4-chlorophenyl group suggests that this compound could have unique properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely show the planar purine ring system, with the cyclopropyl and 4-chlorophenyl groups adding complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine ring system and the functional groups attached to it. The presence of the amine group could make it a potential nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present .Scientific Research Applications
Fungicidal Activity
N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine: exhibits fungicidal properties, making it valuable for disease control in agriculture. Specifically:
- Pyraclostrobin , a strobilurin-class fungicide, is derived from this compound. It effectively targets a wide range of fungal diseases, including Sphaceloma ampelinum, Colletotrichum spp., Macrophoma musae, Pseudoperonospora cubensis, and Botrytis cinerea .
Crop Protection
- As a fungicide, it plays a crucial role in protecting crops, especially in greenhouse environments where disease incidence is higher due to temperature and humidity .
Mitosis Inhibition
- N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine inhibits mitosis and cell division, which can be relevant in various biological studies .
Catalysis Studies
Advanced Intermediate in Asymmetric Synthesis
- It can serve as an advanced intermediate in asymmetric synthesis, particularly due to its chiral cyanamide structure .
Environmental Fate and Safety Evaluation
- Research has explored the dissipation kinetics and safety of N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine in cucumber greenhouse agroecosystems. The fungicide dissipates quickly, with safe application rates for humans and animals .
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-11-3-1-10(2-4-11)7-17-14-13-15(19-8-18-14)21(9-20-13)12-5-6-12/h1-4,8-9,12H,5-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUHCMEJFSYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine |
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